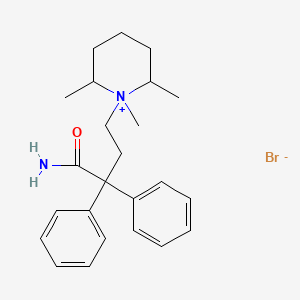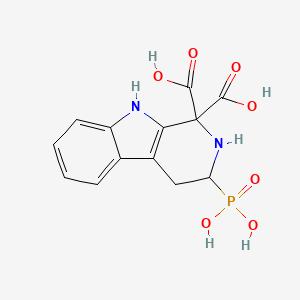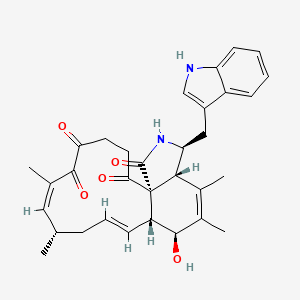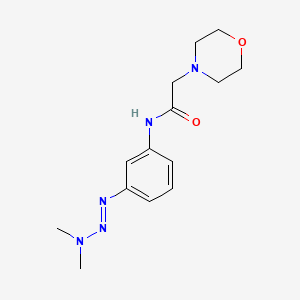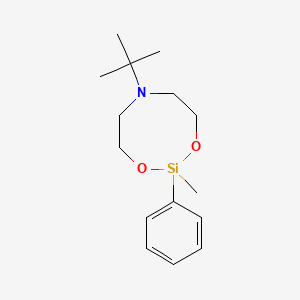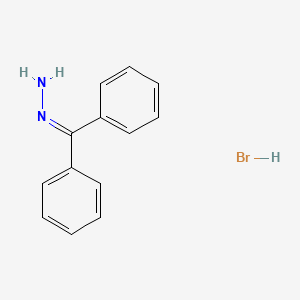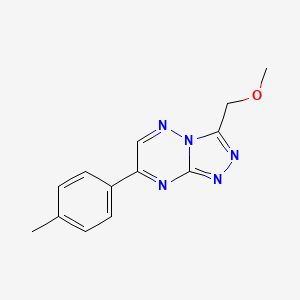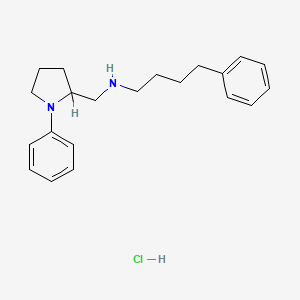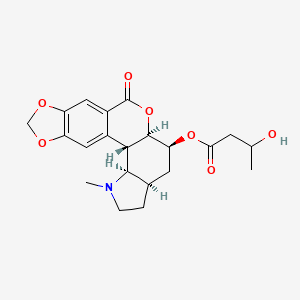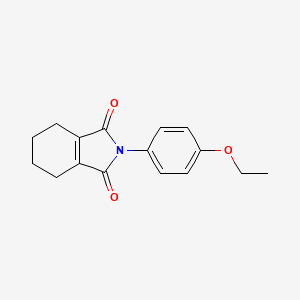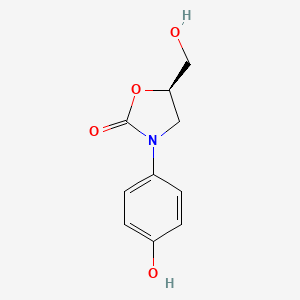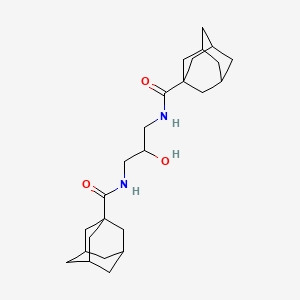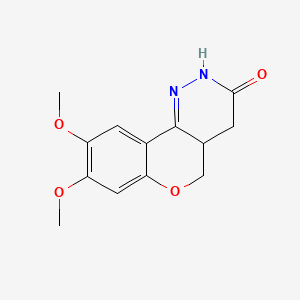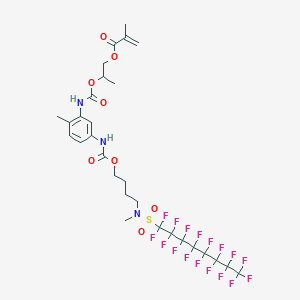
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound that contains a methacrylate group This compound is known for its unique chemical structure, which includes a heptadecafluorooctyl group, making it highly fluorinated
Vorbereitungsmethoden
The synthesis of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps. The synthetic route typically starts with the preparation of the heptadecafluorooctyl sulphonyl methylamine, which is then reacted with butoxycarbonyl amino compounds. The final step involves the methacrylation of the intermediate product to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methacrylate group allows for oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulphonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, especially under basic conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their hydrophobic and oleophobic properties.
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific surface properties, such as low surface energy and high chemical resistance.
Biology and Medicine: Its potential biocompatibility and chemical stability make it a candidate for use in biomedical devices and drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to harsh chemical environments.
Wirkmechanismus
The mechanism of action of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily related to its chemical structure. The heptadecafluorooctyl group imparts hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The sulphonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated methacrylates, such as:
- 2-((((5-(((4-(((Pentadecafluoroheptyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- 2-((((5-(((4-(((Tridecafluorohexyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The uniqueness of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate lies in its longer fluorinated chain, which can enhance its hydrophobic and oleophobic properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
70900-34-4 |
|---|---|
Molekularformel |
C29H30F17N3O8S |
Molekulargewicht |
903.6 g/mol |
IUPAC-Name |
2-[[5-[4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H30F17N3O8S/c1-14(2)19(50)56-13-16(4)57-21(52)48-18-12-17(9-8-15(18)3)47-20(51)55-11-7-6-10-49(5)58(53,54)29(45,46)27(40,41)25(36,37)23(32,33)22(30,31)24(34,35)26(38,39)28(42,43)44/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,47,51)(H,48,52) |
InChI-Schlüssel |
UJJKZLHNWMZYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


